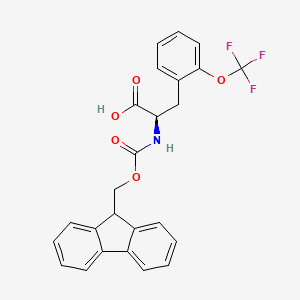

N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine

Description

N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine is a fluorinated, non-natural amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₅H₂₀F₃NO₅, with a molecular weight of 471.43 g/mol (D-configuration; CAS 1260593-24-5) . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine and a 2-(trifluoromethoxy)phenyl substituent on the phenylalanine side chain. The trifluoromethoxy group (−OCF₃) is electron-withdrawing, enhancing the compound’s metabolic stability and hydrophobicity compared to non-fluorinated analogs. This derivative is critical for synthesizing stapled peptides, protease-resistant therapeutic sequences, and peptide-based materials due to its structural rigidity and resistance to enzymatic degradation .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGVQWHISNNDDT-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling is a cornerstone for introducing fluorinated aryl groups into amino acid frameworks. A representative protocol involves:

-

Preparation of Iodoalanine Precursor : Fmoc-protected 3-iodo-D-alanine methyl ester is synthesized via iodination of D-serine derivatives.

-

Organozinc Reagent Formation : 2-Trifluoromethoxyphenylzinc iodide is generated by transmetallation of the corresponding Grignard reagent with ZnCl2.

-

Cross-Coupling : The iodoalanine and zinc reagent undergo coupling using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in tetrahydrofuran (THF) at 65°C, yielding the protected intermediate.

-

Deprotection : Basic hydrolysis (LiOH, THF/H2O) removes the methyl ester, followed by Fmoc retention via pH-controlled extraction.

Key Data :

Asymmetric Alkylation Using Chiral Auxiliaries

Chiral nickel(II) complexes enable stereocontrolled alkylation of glycine equivalents:

-

Schiff Base Formation : Glycine reacts with (R)- or (S)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine to form a Ni(II) complex.

-

Alkylation : The complex is treated with 2-(trifluoromethoxy)benzyl bromide under basic conditions (K2CO3, DMF) to introduce the aryl group.

-

Auxiliary Removal : Hydrolysis with EDTA liberates the free amino acid, which is Fmoc-protected using Fmoc-OSu (Fmoc-N-succinimide).

Key Data :

Comparative Analysis of Preparation Methods

Optimization Challenges and Solutions

Stereochemical Integrity

The D-configuration must be preserved during cross-coupling. Using D-alanine-derived precursors prevents racemization, whereas chiral auxiliaries enforce absolute configuration.

Purification

Reverse-phase HPLC (C18 column, acetonitrile/H2O gradient) resolves diastereomers and eliminates Pd residues.

Applications in Pharmaceutical Development

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The presence of the trifluoromethoxy group enhances the compound's stability and reactivity during synthesis, making it a valuable component for constructing complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without compromising their integrity .

Table 1: Comparison of Fluorinated Amino Acids in Peptide Synthesis

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Trifluoromethoxy group enhances stability | Building block in SPPS |

| N-Fmoc-D-phenylalanine | Commonly used in peptide synthesis | General peptide synthesis |

| N-Fmoc-3-(trifluoromethyl)-D-phenylalanine | Different electronic effects influencing reactivity | Drug design and development |

Drug Development

The incorporation of fluorinated amino acids like this compound into peptides can significantly enhance their pharmacological properties. Fluorination often increases the metabolic stability of peptides, allowing them to resist enzymatic degradation. This characteristic is particularly beneficial for therapeutic peptides that require prolonged action within biological systems .

Case Study: Therapeutic Peptides

Research has shown that peptides containing fluorinated phenylalanines exhibit improved binding affinities to target proteins compared to their non-fluorinated counterparts. For instance, studies involving the design of enzyme inhibitors have demonstrated that fluorinated amino acids can modify interaction profiles, leading to enhanced efficacy in drug candidates targeting specific biological pathways .

Biochemical Research

This compound plays a role in biochemical studies investigating protein structure and function. Its unique electronic properties can influence protein folding and stability, making it a useful tool for studying protein dynamics and interactions.

Example: Protein Stability Enhancement

Incorporating fluorinated amino acids into proteins has been shown to improve their stability against thermal denaturation and proteolytic cleavage. This "fluoro-stabilization effect" is crucial for developing robust therapeutic proteins and biotechnological applications where protein integrity is paramount .

Potential Applications in Imaging

Fluorinated compounds are also being explored for use in imaging techniques such as positron emission tomography (PET). The incorporation of this compound into radiolabeled peptides could facilitate the visualization of biological processes in vivo, providing insights into disease mechanisms and treatment responses .

Mechanism of Action

The mechanism of action of N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine with structurally or functionally related Fmoc-protected amino acids.

*Estimated based on structural similarity.

†Exact weight varies with alkenyl chain length.

Key Structural and Functional Comparisons:

Substituent Position and Electronic Effects :

- The 2-(trifluoromethoxy) group in the target compound provides greater steric hindrance and electronegativity compared to 3-(trifluoromethoxy) or 3-methoxy analogs. This enhances its ability to stabilize peptide secondary structures (e.g., α-helices) and resist proteolysis .

- N-Methylation (e.g., N-Fmoc-N-methyl-D-phenylalanine) reduces peptide backbone flexibility and hydrogen-bonding capacity, favoring passive diffusion across cell membranes .

Hydrophobicity and Solubility :

- The −OCF₃ group significantly increases hydrophobicity compared to −OCH₃ or −CH₃ substituents, as evidenced by lower aqueous solubility in HPLC analyses .

- Alkenyl side chains (e.g., (S)-N-Fmoc-2-(4’-pentenyl)alanine) balance hydrophobicity with reactivity for stapling, enabling peptide cyclization without excessive aggregation .

Synthetic Challenges: Introducing −OCF₃ at the ortho position requires specialized fluorination protocols, often leading to lower yields (~50–60%) compared to meta or para derivatives . D-amino acids necessitate chiral resolution techniques (e.g., capillary electrophoresis with β-cyclodextrin) to ensure enantiopurity, as racemization compromises bioactivity .

Applications in Peptide Engineering :

- Stapled Peptides : The target compound is less commonly used for stapling than alkenyl analogs (e.g., (S)-N-Fmoc-2-(4’-pentenyl)alanine) but provides unique electronic properties for receptor binding .

- Hydrogels : Unlike Fmoc-D-Hph(3-OMe)-OH or Fmoc-Y/Fmoc-F derivatives, the −OCF₃ group disrupts hydrogen-bonding networks, making the compound less suitable for self-assembled hydrogels .

Research Findings and Trends

Antitumor Activity : Stapled peptides incorporating this compound show 2–3× higher proteolytic stability than methoxy-substituted analogs in serum assays .

Drug Delivery: The compound’s hydrophobicity improves loading efficiency in lipid-based nanoparticles (~80% encapsulation) compared to hydrophilic Fmoc-amino acids .

Synthetic Optimization : HBTU/DIEA activation () achieves >95% coupling efficiency for this derivative, surpassing HATU or PyBOP in difficult sequences .

Biological Activity

N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine is a fluorinated amino acid that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to the aromatic ring of D-phenylalanine, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This configuration enhances its stability during chemical reactions, particularly in peptide synthesis.

Key Structural Features:

- Trifluoromethoxy Group: Enhances lipophilicity and alters electronic properties.

- Fmoc Protection: Allows for selective reactions in peptide synthesis.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions.

- Fmoc Protection: The amino group is protected using Fmoc-Cl under basic conditions to prevent unwanted side reactions during peptide synthesis.

The biological activity of this compound primarily revolves around its role in peptide synthesis and its interactions with biological targets. The trifluoromethoxy substituent can significantly influence the binding affinities of peptides, making them more effective in various biological contexts.

Applications in Research

- Peptide Synthesis: Utilized extensively in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while maintaining stability .

- Medicinal Chemistry: Used in the design of peptide-based drugs, where fluorinated amino acids can enhance pharmacokinetic properties such as solubility and permeability .

- Proteomics Studies: Aids in the identification and quantification of proteins through the synthesis of specific peptides.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Fmoc-D-phenylalanine | Aromatic ring, Fmoc protection | Commonly used in peptide synthesis |

| N-Fmoc-3-(trifluoromethyl)-D-phenylalanine | Trifluoromethyl instead of trifluoromethoxy | Different electronic effects influencing reactivity |

| N-Fmoc-D-Tyrosine | Hydroxy group on aromatic ring | Impacts solubility and binding characteristics |

The trifluoromethoxy group imparts distinct chemical properties that enhance reactivity compared to non-fluorinated analogs, making it particularly valuable in specialized applications within pharmaceutical research .

Case Studies and Research Findings

Recent studies have illustrated the potential applications and advantages of using this compound in drug design:

- Fluorinated Peptides in Drug Discovery : Research indicates that incorporating fluorinated amino acids like this compound into peptides can improve binding affinity to target proteins, enhancing therapeutic efficacy .

- Synthesis Efficiency : A study demonstrated that using N-Fmoc-protected amino acids allows for higher yields and purities in peptide synthesis compared to traditional methods, showcasing its practical benefits in laboratory settings .

- Biological Interactions : Investigations into protein-protein interactions have shown that peptides containing this compound exhibit altered binding profiles, suggesting potential for use in designing inhibitors or modulators for therapeutic targets .

Q & A

Q. What are the optimal synthetic routes for N-Fmoc-2-(trifluoromethoxy)-D-phenylalanine, and how is enantiomeric purity maintained?

Methodological Answer: Synthesis typically involves introducing the trifluoromethoxy group at the phenylalanine ortho-position, followed by Fmoc protection. Key steps include:

- Ortho-substitution : Use halogenated precursors (e.g., 2-chlorophenylalanine) and trifluoromethoxylation via copper-mediated cross-coupling or nucleophilic aromatic substitution under anhydrous conditions .

- Fmoc Protection : React with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., NaHCO₃/DMF) to protect the α-amine, ensuring pH control to avoid racemization .

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the desired enantiomer. Chiral stationary phases (e.g., polysaccharide-derived CSPs) are critical for resolving D/L pairs .

Q. Which analytical methods are most reliable for assessing purity and stereochemical integrity?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 265 nm (Fmoc absorbance). Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 30% → 70% acetonitrile over 20 min) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~470–500 Da depending on substituents) .

- Chiral Verification :

Advanced Research Questions

Q. How does the trifluoromethoxy group influence peptide stability and bioactivity in therapeutic candidates?

Methodological Answer: The trifluoromethoxy (-OCF₃) group impacts:

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the phenyl ring, extending half-life in vivo. Compare degradation rates via liver microsome assays (e.g., human CYP3A4 incubation) .

- Hydrophobicity : Measure logP values (e.g., shake-flask method) to assess increased lipophilicity, which enhances membrane permeability (Caco-2 cell monolayer assays recommended) .

- Receptor Binding : Use molecular dynamics (MD) simulations to model interactions with target proteins (e.g., GPCRs). Validate with SPR or ITC to quantify binding affinity changes vs. non-fluorinated analogs .

Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) when incorporating this amino acid?

Methodological Answer:

- Coupling Conditions : Use low-racemization agents like HATU or Oxyma Pure in DMF, with 4-fold molar excess of the amino acid. Maintain pH 7–8 with DIPEA to suppress base-induced racemization .

- Temperature Control : Perform couplings at 0–4°C to slow epimerization kinetics. Monitor via LC-MS after cleavage from resin .

- Resin Selection : Use preloaded Wang resins with acid-labile linkers (e.g., Rink amide) to minimize prolonged exposure to basic Fmoc-deprotection conditions (25% piperidine/DMF) .

Q. How can this amino acid modify supramolecular assembly in peptide-based hydrogels?

Methodological Answer:

- Gelation Studies : Trigger self-assembly by pH adjustment (e.g., glucono-δ-lactone hydrolysis) in water/DMSO (95:5). Compare critical gelation concentration (CGC) to Fmoc-phenylalanine controls .

- Mechanical Properties : Measure storage modulus (G’) via rheometry. The trifluoromethoxy group may enhance hydrophobic interactions, increasing G’ by 2–5× vs. non-fluorinated analogs .

- Drug Release : Entrap hydrophobic drugs (e.g., doxorubicin) and monitor release kinetics via UV-Vis. Fluorination typically reduces diffusion rates due to tighter fibril packing (Fickian diffusion model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.